2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol
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Overview
Description
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with ammonia in methanol to form a methanol condensate. This intermediate is then reduced using a hydrogen reducing agent, such as hydrogen or lithium aluminum hydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would produce an amine.
Scientific Research Applications
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core and exhibit similar pharmacological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are also studied for their biological activities.
Uniqueness
2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol is unique due to the presence of both amino and hydroxyl functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
CAS No. |
152939-32-7 |
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Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.252 |
IUPAC Name |
2-amino-1-thieno[2,3-b]pyridin-3-ylethanol |
InChI |
InChI=1S/C9H10N2OS/c10-4-8(12)7-5-13-9-6(7)2-1-3-11-9/h1-3,5,8,12H,4,10H2 |
InChI Key |
LOZBBMOXSOJYGH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)SC=C2C(CN)O |
Synonyms |
Thieno[2,3-b]pyridine-3-methanol, -alpha--(aminomethyl)- (9CI) |
Origin of Product |
United States |
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